molecular formula C8H14N4O2 B13067134 1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine

1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13067134
M. Wt: 198.22 g/mol
InChI Key: KJSKDVCVFFUUQL-UHFFFAOYSA-N
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Description

1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with an oxan-4-yloxy (tetrahydropyran-4-yloxy) methyl group. This compound belongs to a broader class of 1,2,4-triazol-3-amine derivatives, which are studied for diverse applications, including pharmaceuticals, agrochemicals, and energetic materials . The oxan-4-yloxy group confers unique steric and electronic properties, influencing solubility, stability, and biological interactions.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

1-(oxan-4-yloxymethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H14N4O2/c9-8-10-5-12(11-8)6-14-7-1-3-13-4-2-7/h5,7H,1-4,6H2,(H2,9,11)

InChI Key

KJSKDVCVFFUUQL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes:: One synthetic route involves the decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts. In this metal-free reaction, the use of 1,4-diazocyclic [2.2.2]octane (DABCO) as a weak base is critical .

Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. research laboratories often synthesize it using the methods mentioned above.

Chemical Reactions Analysis

1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the triazole or oxane moieties.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituents can be introduced or replaced on the triazole ring or oxane group.

Common reagents and conditions depend on the specific reaction type and desired modifications. Major products formed from these reactions vary based on the reaction conditions.

Scientific Research Applications

This compound finds applications in several fields:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to the triazole’s bioactivity and the oxane’s solubility properties.

    Agrochemicals: It could serve as a building block for fungicides or herbicides.

    Materials Science: Its unique structure may contribute to novel materials.

Mechanism of Action

The exact mechanism by which 1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituent on the triazole ring significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference ID
1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine Oxan-4-yloxy methyl C₉H₁₄N₄O₂ ~222.24* Enhanced solubility due to ether oxygen; potential CNS activity -
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 2-Chloro-4-fluorobenzyl C₉H₈ClFN₄ 226.64 High lipophilicity; antimicrobial/anticancer applications
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3-Fluorobenzyl C₉H₉FN₄ 192.20 Moderate bioactivity; used in SAR studies
1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine Methoxy-dimethylpyridinyl methyl C₁₁H₁₅N₅O 233.27 High density (1.30 g/cm³); predicted CNS penetration
1-[(3-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine 3-Bromobenzyl C₉H₉BrN₄ 253.10 Heavy atom effect; potential radiopharmaceutical use

*Calculated based on molecular formula.

Key Observations :

  • Lipophilicity : Halogenated derivatives (e.g., Cl, F, Br) exhibit higher logP values compared to the oxan-4-yloxy analog, suggesting better membrane permeability but lower aqueous solubility .
  • Steric Effects : Bulky substituents like the methoxy-dimethylpyridinyl group (MW 233.27) may hinder binding to compact active sites compared to smaller groups .

Biological Activity

1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine, a derivative of the 1,2,4-triazole scaffold, has garnered attention due to its diverse biological activities. This article synthesizes available research findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7_7H12_{12}N4_4O
  • Molecular Weight : 168.20 g/mol
  • CAS Number : 1343842-32-9

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted the efficacy of triazole derivatives against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Triazole Derivative AStaphylococcus aureus0.125 μg/mL
Triazole Derivative BEscherichia coli0.5 μg/mL
Triazole Derivative CCandida albicans0.25 μg/mL

These findings suggest that 1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine may possess similar or enhanced antimicrobial properties due to structural similarities with effective derivatives .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Metabolic Enzymes : Triazole derivatives have been reported to inhibit enzymes associated with cancer metabolism.
  • Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells.

For instance, one study demonstrated that a related triazole compound exhibited an EC50 value of 7.2 μg/mL against cancer cell lines, indicating potent anticancer activity .

The biological activity of 1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key metabolic enzymes involved in pathogen survival and cancer cell growth.
  • Molecular Interactions : The triazole ring system allows for effective interactions with biological targets, enhancing its pharmacological profile.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

  • Synthesis and Evaluation : In a recent investigation, a series of triazole compounds were synthesized and tested for their antibacterial activity against resistant strains of bacteria. The results indicated that compounds with specific substitutions on the triazole ring showed improved activity compared to standard antibiotics .
  • Antioxidant Activity : Another study assessed the antioxidant potential of triazole derivatives, revealing significant free radical scavenging abilities which contribute to their therapeutic effects in oxidative stress-related diseases .

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